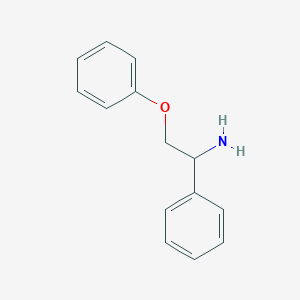

2-Phenoxy-1-phenyl-ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Phenoxy-1-phenyl-ethylamine, also known as this compound, is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Phenoxy-1-phenyl-ethylamine (CAS No. 16797-04-9) is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C14H15NO

- Molecular Weight : 229.28 g/mol

The compound features a phenoxy group attached to a phenyl ethylamine backbone, which influences its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study evaluated various substituted phenoxy-N-phenylacetamide derivatives, revealing that compounds with halogen substitutions on the aromatic ring showed enhanced anticancer activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. Notably, compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) demonstrated potent anticancer effects along with anti-inflammatory and analgesic activities .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of this compound have been documented in various studies. The compound was assessed using digital plethysmometry and the Eddy hot plate method, demonstrating significant reductions in inflammation and pain responses in animal models. The mechanism appears to involve inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory response .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. It has shown potential against various bacterial strains, indicating its utility as a possible therapeutic agent in treating infections .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : It exhibits binding affinity to adrenergic receptors, influencing neurotransmitter release and vascular responses.

- Gene Expression Alteration : The compound may modulate gene expression related to cell survival and apoptosis pathways.

Study on Anticancer Activity

In a notable study conducted at Tata Memorial Hospital, Mumbai, various derivatives of this compound were synthesized and tested for anticancer activity. The results indicated that certain substitutions significantly increased efficacy against MCF-7 cells, with IC50 values indicating potent activity at low concentrations .

Anti-inflammatory Assessment

Another study evaluated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results showed that treatment with this compound led to a statistically significant reduction in paw swelling compared to control groups, suggesting strong anti-inflammatory properties .

Data Table: Summary of Biological Activities

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

- Clinical Trials : To assess safety and efficacy in humans.

- Mechanistic Studies : To further elucidate the pathways involved in its biological effects.

- Structural Modifications : To enhance potency and selectivity for specific targets.

Applications De Recherche Scientifique

Therapeutic Potential

2-Phenoxy-1-phenyl-ethylamine and its derivatives have been investigated for their therapeutic effects, particularly in the context of neurological disorders and metabolic diseases. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Key Therapeutic Targets:

- Dopamine Receptors : The compound exhibits potential in modulating dopamine receptor activity, which is crucial for treating conditions like Parkinson's disease and schizophrenia .

- Serotonin Receptors : It has been noted for its interaction with serotonin receptors, potentially influencing mood and anxiety disorders .

- Adenosine Receptors : Research indicates that 2-phenoxy derivatives can act as ligands for adenosine receptors, which are involved in numerous physiological processes including inflammation and cardiovascular functions .

Case Studies

A review of recent studies highlights the synthesis of various phenethylamine derivatives, including this compound, focusing on their biological activities:

Cosmetic Applications

The phenoxyalkylamine family, which includes this compound, has been explored for use in cosmetic formulations. These compounds are noted for their preservative properties due to their broad antimicrobial spectrum.

Key Findings:

- Preservative Agent : The compound is utilized as a preserving agent in cosmetic products, providing effective antimicrobial action without the drawbacks associated with traditional preservatives .

Catalytic Applications

Recent studies have explored the catalytic properties of 2-phenoxy compounds in organic synthesis:

Hydrodeoxygenation

Research indicates that 2-phenoxy compounds can serve as substrates in catalytic reactions aimed at converting lignin model compounds. For instance, the catalytic conversion of 2-phenoxy-1-phenyl ethanol showed high conversion rates when using specific catalysts under optimized conditions .

Propriétés

IUPAC Name |

2-phenoxy-1-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-14(12-7-3-1-4-8-12)11-16-13-9-5-2-6-10-13/h1-10,14H,11,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMNXCAPTJKWHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(COC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588607 |

Source

|

| Record name | 2-Phenoxy-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16797-04-9 |

Source

|

| Record name | 2-Phenoxy-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.